

A Comprehensive Technical Guide to the Synthesis and Characterization of Pranlukast Hydrate

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Compound of Interest		
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This in-depth technical guide provides a detailed overview of the synthesis and characterization of **Pranlukast Hydrate**, a potent and selective cysteinyl leukotriene receptor antagonist. This document outlines the synthetic pathways, experimental protocols, and comprehensive characterization of the compound, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Introduction to Pranlukast Hydrate

Pranlukast, chemically known as N-[4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran-8-yl]-4-(4-phenylbutoxy)benzamide, is a leukotriene receptor antagonist used in the treatment of bronchial asthma and allergic rhinitis.[1] It functions by selectively antagonizing the cysteinyl leukotriene receptor 1 (CysLT1), thereby inhibiting the pro-inflammatory actions of cysteinyl leukotrienes, which are key mediators in the pathophysiology of asthma and allergic reactions. [2][3] Pranlukast is typically formulated as a hemihydrate for pharmaceutical use.[4]

Synthesis of Pranlukast Hydrate

The synthesis of **Pranlukast Hydrate** is a multi-step process involving the formation of key intermediates. Several synthetic routes have been reported, with a common pathway involving



the condensation of 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran with 4-(4-phenylbutoxy)benzoic acid.[1][5]

Key Intermediates

The synthesis of **Pranlukast Hydrate** relies on the preparation of several crucial intermediates:

- 4-(4-phenylbutoxy)benzoic acid: This intermediate provides the phenylbutoxy side chain of the final molecule.[5][6]
- 3-Amino-2-hydroxyacetophenone: This serves as a precursor for the benzopyran ring system.[5][6]
- Ethyl tetrazole-5-carboxylate: This reagent is used to introduce the tetrazole ring, a critical pharmacophore for the drug's activity.[5][6]
- 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran: This is the core heterocyclic structure to which the side chain is attached.[5]

Synthetic Workflow

The overall synthetic scheme can be visualized as a convergent synthesis where the two main fragments, the benzopyran core and the phenylbutoxybenzoic acid side chain, are prepared separately and then coupled.





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Figure 1: Synthesis Workflow for **Pranlukast Hydrate**.

Experimental Protocols

Synthesis of 4-(4-phenylbutoxy)benzoic acid:

- Preparation of 4-Phenylbutanol: Anhydrous aluminum chloride is added to benzene, followed by the dropwise addition of 4-chlorobutanol at a controlled temperature (10-25°C). The reaction mixture is stirred for several hours, then quenched with ice-water containing hydrochloric acid. The organic layer is separated, washed, dried, and concentrated. The resulting residue is distilled under reduced pressure to yield 4-phenylbutanol.[1][7]
- Preparation of 1-Bromo-4-phenylbutane: 4-Phenylbutanol is refluxed with 40% hydrobromic acid. After cooling, the organic layer is separated and distilled under reduced pressure to give 1-bromo-4-phenylbutane.[1]
- Synthesis of 4-(4-phenylbutoxy)benzoic acid methyl ester: 1-Bromo-4-phenylbutane, methyl p-hydroxybenzoate, and potassium carbonate are refluxed in a mixture of DMF and toluene for 5-20 hours. After cooling, water is added, and the product is extracted with toluene. The solvent is evaporated, and the crude product is recrystallized to obtain the methyl ester.[8]
- Hydrolysis to 4-(4-phenylbutoxy)benzoic acid: The methyl ester is refluxed with aqueous sodium hydroxide for 1 hour. After cooling, the mixture is acidified with hydrochloric acid. The precipitated white solid is filtered, washed with water, and dried to yield 4-(4phenylbutoxy)benzoic acid.[7]

Synthesis of 8-Amino-4-oxo-2-(tetrazol-5-yl)-1-benzopyran-4-one:

- Synthesis of 8-nitro-4-oxo-1-benzopyran-2-carboxylic acid, ethyl ester: 3-Nitro-2-hydroxyacetophenone and diethyl oxalate are reacted in the presence of sodium ethoxide in ethanol via heating under reflux. The reaction mixture is then poured into ice-cold dilute hydrochloric acid to precipitate the product.[9]
- Formation of 2-cyano-8-nitro-1-benzopyran-4-one: The ethyl ester from the previous step is reacted with ammonia in methanol to form the corresponding amide, which is then dehydrated using phosphorus oxychloride.[1]



- Tetrazole Ring Formation: The 2-cyano derivative is heated with sodium azide and ammonium chloride in DMF for approximately 8 hours. The reaction mixture is then poured into ice-water and acidified with dilute hydrochloric acid to precipitate 8-nitro-2-(tetrazol-5-yl)-1-benzopyran-4-one.[1][10]
- Reduction of the Nitro Group: The nitro compound is subjected to catalytic hydrogenation
 using 5% Pd/C in a mixture of dichloromethane, methanol, and water with concentrated
 hydrochloric acid. After the reaction is complete, the catalyst is filtered off, and the filtrate is
 neutralized with saturated sodium bicarbonate to yield 8-amino-2-(tetrazol-5-yl)-1benzopyran-4-one.[7]

Final Coupling and Hydration:

- Preparation of Pranlukast: 4-(4-phenylbutoxy)benzoic acid is dissolved in dimethylacetamide (DMAC) and cooled to 0°C. Thionyl chloride is added gradually. After stirring, a mixture of 8amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran hydrochloride is added, and the reaction is stirred to completion. The product is precipitated by adding the reaction mixture to water, filtered, and dried.[1]
- Formation of Pranlukast Hydrate: The crude Pranlukast is recrystallized from a suitable solvent system (e.g., methanol/water) to yield Pranlukast Hydrate.[7]

Characterization of Pranlukast Hydrate

A variety of analytical techniques are employed to confirm the identity, purity, and solid-state properties of **Pranlukast Hydrate**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of Pranlukast.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Specific peak assignments would be			
populated here from experimental data.			

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. A broad absorption band in the region of 3250-3650 cm⁻¹ is indicative of the presence of water of hydration (O-H stretching).[11]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (water of hydration)
~3300	Medium	N-H stretch (amide)
~1650	Strong	C=O stretch (amide and chromone)
~1600, ~1580	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ether)

Note: The table presents typical absorption ranges for the functional groups in **Pranlukast Hydrate**.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Pranlukast.

Technique	Parameter	Value
ESI-MS	[M-H] ⁻	480.17
Molecular Weight	481.51 g/mol	



Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for assessing the purity of **Pranlukast Hydrate** and for quantifying it in various matrices.

Parameter	Condition
Column	C18 (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 μ m)[12]
Mobile Phase	Acetonitrile and ammonium formate buffer (e.g., 50:50, v/v)[12]
Flow Rate	1.0 - 1.25 mL/min[12]
Detection	UV at 230 nm[12]

Solid-State Characterization

Powder X-ray Diffraction (PXRD): PXRD is essential for identifying the crystalline form of **Pranlukast Hydrate** and distinguishing it from anhydrous forms. The hemihydrate form exhibits characteristic diffraction peaks at specific 2θ values.[4]

2θ Angle (°)
9.8
14.4
16.6
19.9

Note: These are the main characteristic peaks for raw Pranlukast hemihydrate.[13]

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to investigate the thermal stability and phase transitions of **Pranlukast Hydrate**. TGA can quantify the water content, while DSC reveals melting points and other thermal events.[4][8] The DSC experiment should be preceded by a TGA experiment to determine the decomposition temperature.[14]



Technique	Observation
TGA	Weight loss corresponding to the loss of water of hydration upon heating.[15]
DSC	Endothermic peak corresponding to the dehydration process, followed by an endotherm for melting and subsequent exotherm for decomposition.[15]

Mechanism of Action: CysLT1 Receptor Antagonism

Pranlukast exerts its therapeutic effect by acting as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[2][3]

The Cysteinyl Leukotriene Signaling Pathway

Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators derived from arachidonic acid.[3] They are produced by various inflammatory cells, including mast cells and eosinophils. Upon binding to the CysLT1 receptor, a G-protein coupled receptor, they trigger a cascade of intracellular events.[2][16]

This signaling pathway leads to several pathophysiological responses characteristic of asthma and allergic rhinitis, including:

- Bronchoconstriction[3]
- Increased vascular permeability and tissue edema[3]
- Mucus hypersecretion[3]
- Recruitment of inflammatory cells, particularly eosinophils[3]

Pranlukast's Role in Pathway Inhibition

Pranlukast competitively binds to the CysLT1 receptor, thereby blocking the binding of cysteinyl leukotrienes.[3] This antagonism prevents the downstream signaling cascade, leading to the



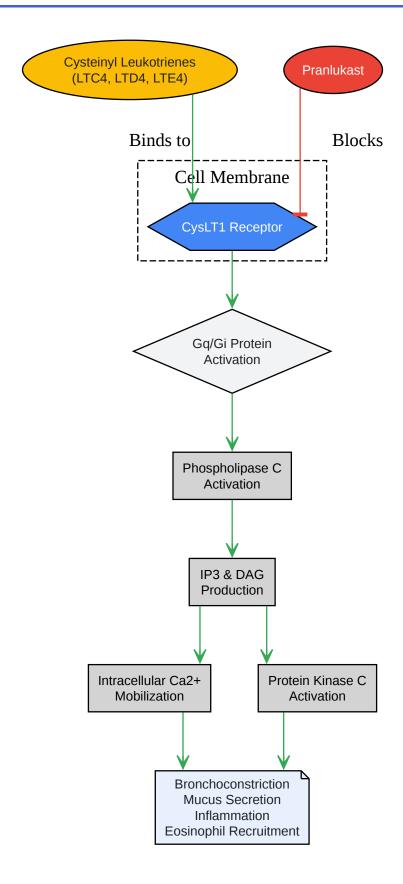




alleviation of asthma and allergy symptoms. The blockade of the CysLT1 receptor by Pranlukast results in:

- Reduced bronchoconstriction
- Decreased airway inflammation and edema
- Inhibition of mucus production
- Suppression of inflammatory cell infiltration





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Figure 2: CysLT1 Receptor Signaling Pathway and Pranlukast Inhibition.



Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of **Pranlukast Hydrate**. The synthetic pathways, while complex, are well-established, leading to the production of a high-purity active pharmaceutical ingredient. A suite of analytical techniques is crucial for the thorough characterization of its chemical structure, purity, and solid-state properties. Understanding the mechanism of action, specifically the antagonism of the CysLT1 receptor, is fundamental to its application in treating inflammatory airway diseases. The information presented herein serves as a valuable resource for professionals in the fields of medicinal chemistry, pharmaceutical sciences, and drug development.

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